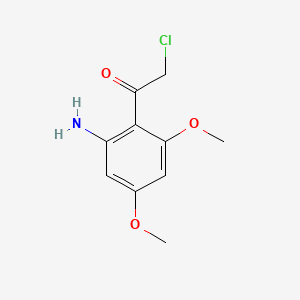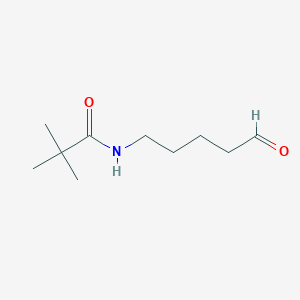
Hydroxycopper(1+);sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxycopper(1+);sulfate, also known as basic copper sulfate, is a chemical compound with the formula Cu(OH)SO₄. It is a blue-green crystalline solid that is commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a fungicide and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxycopper(1+);sulfate can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is filtered and dried to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting copper(II) sulfate with a base such as sodium hydroxide or calcium hydroxide. The reaction is conducted in large reactors, and the product is then purified and crystallized. The industrial production process is designed to ensure high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxycopper(1+);sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) sulfate and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or chloride ions can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) sulfate and water.
Reduction: Metallic copper and water.
Substitution: Various copper complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Hydroxycopper(1+);sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in studies related to copper metabolism and its role in biological systems.
Industry: It is used in the production of pigments, as a fungicide in agriculture, and in electroplating processes.
Mecanismo De Acción
The mechanism of action of hydroxycopper(1+);sulfate involves its ability to interact with various biological molecules. In biological systems, it can bind to proteins and enzymes, disrupting their function. This is particularly useful in its role as a fungicide, where it inhibits the growth of fungal cells by interfering with their metabolic processes.
Comparación Con Compuestos Similares
Hydroxycopper(1+);sulfate can be compared to other copper compounds such as copper(II) sulfate and copper(I) oxide. While all these compounds contain copper, they differ in their oxidation states and chemical properties. This compound is unique in its combination of hydroxide and sulfate groups, which gives it distinct reactivity and applications.
List of Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(I) oxide (Cu₂O): Used in antifouling paints and as a pigment.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Propiedades
Fórmula molecular |
Cu2H4O6S |
|---|---|
Peso molecular |
259.19 g/mol |
Nombre IUPAC |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
Clave InChI |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
SMILES canónico |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)






![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

